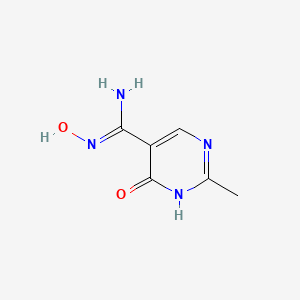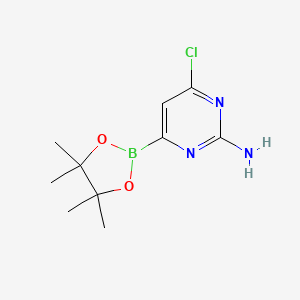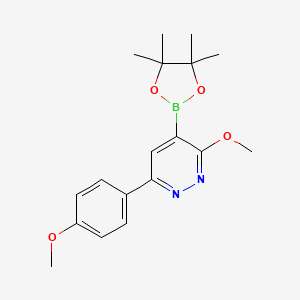![molecular formula C6H6ClN3O B12972141 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolo-pyridine core . This process can be catalyzed by chiral-at-metal Rh(III) complexes, which offer high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve selective substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo-pyridine compounds .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure, known for its activity as a fibroblast growth factor receptor (FGFR) inhibitor.
1H-Pyrazolo[3,4-b]pyridine: A closely related compound that also exhibits kinase inhibitory activity and is studied for its potential in cancer therapy.
Uniqueness: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride stands out due to its specific structural features and the ability to selectively inhibit certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, versatile reactivity, and potential therapeutic applications make it a valuable subject of study in medicinal chemistry, biology, and industrial research.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-4(8-9-6)2-1-3-7-5;/h1-3H,(H2,8,9,10);1H |
InChI-Schlüssel |
YTCCYPUQKJNUAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)NN2)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)







